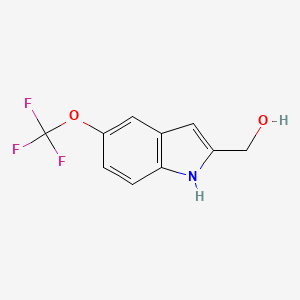

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol

Descripción general

Descripción

“(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .Aplicaciones Científicas De Investigación

1. Synthesis of Trifluoromethylated Alkaloids

Dong et al. (2014) described the use of α-trifluoromethyl-(indol-3-yl)methanols, which are closely related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol, in the synthesis of cyclopenta[b]indole alkaloids. This process involved a [3+2] cycloaddition, highlighting the compound's role in constructing complex alkaloid structures (Dong, Pan, Xu, & Liu, 2014).

2. Development of Antimicrobial Agents

Nagarapu and Pingili (2014) synthesized various oxadiazoles derivatives using a compound similar to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol. These derivatives demonstrated potential antibacterial and antifungal activities, indicating its use in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

3. Antibacterial and Anti-enzymatic Potentials

Rubab et al. (2017) worked on derivatives of 2-(1H-Indol-3-yl)acetohydrazide, which is structurally related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol. Their findings revealed moderate antibacterial activities and anti-enzymatic potentials against various enzymes, suggesting its relevance in therapeutic agent development (Rubab et al., 2017).

4. Catalysis in Synthesis Reactions

Boron trifluoride supported on nano-SiO2, as demonstrated by Saffar-Teluri (2014), was used as a catalyst in the synthesis of bis(indolyl)methanes and oxindole derivatives from indoles. This indicates that compounds structurally similar to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol can be integral in catalytic processes for synthesizing various organic compounds (Saffar-Teluri, 2014).

5. Synthesis of Biologically Active Indole Derivatives

Kaur et al. (2020) synthesized 3-hydroxy-3-(5-(trifluoromethoxy)-1H-indol-3-yl)indolin-2-one using a compound structurally related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol. This highlights the compound's role in the synthesis of bioactive indole derivatives under environmentally benign conditions (Kaur, Kumar, Saroch, Gupta, & Banerjee, 2020).

Propiedades

IUPAC Name |

[5-(trifluoromethoxy)-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-4,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZVSLBYBRPEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)

![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)

![4-(3-Bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415987.png)

![4-(2-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415990.png)

![4-(2-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415991.png)

![4-(4-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415992.png)

![4-(5-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415993.png)

![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)

amine](/img/structure/B1415999.png)